molecular formula C21H12ClFN2O3S B2913533 7-Chloro-1-(4-fluorophenyl)-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 844660-89-5

7-Chloro-1-(4-fluorophenyl)-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2913533
CAS No.: 844660-89-5
M. Wt: 426.85
InChI Key: JLKKEQJZVHNSIE-UHFFFAOYSA-N
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Description

7-Chloro-1-(4-fluorophenyl)-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a polycyclic heteroaromatic compound featuring a chromenopyrrole core substituted with chlorine, a 4-fluorophenyl group, and a 4-methylthiazole moiety.

Properties

IUPAC Name

7-chloro-1-(4-fluorophenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12ClFN2O3S/c1-10-9-29-21(24-10)25-17(11-2-5-13(23)6-3-11)16-18(26)14-8-12(22)4-7-15(14)28-19(16)20(25)27/h2-9,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKKEQJZVHNSIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Chloro-1-(4-fluorophenyl)-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound belonging to the chromenopyrrole class. This compound exhibits various biological activities, making it a subject of interest in medicinal chemistry. This article reviews its biological properties, including antimicrobial and anticancer activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure with multiple ring systems that contribute to its biological activity. The presence of chlorine and fluorine substituents on the aromatic rings may enhance its interaction with biological targets. However, specific physical and chemical properties such as melting point or solubility are currently not available in the literature.

Anticancer Activity

Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of chromeno[2,3-c]pyrroles have shown promising results in inhibiting tumor growth in various cancer cell lines.

Case Study: NCI Evaluation
The National Cancer Institute (NCI) evaluated similar compounds for their antitumor activities using a single-dose assay across numerous cancer cell lines. The results indicated that certain derivatives displayed mean GI50 values around 15.72 µM, suggesting moderate efficacy in inhibiting cancer cell proliferation .

Table 2: Anticancer Activity of Similar Compounds

Compound NameGI50 (µM)TGI (µM)
Compound A15.7250.68
Compound B12.53NT

Note: TGI = Total Growth Inhibition; NT = Not Tested .

The mechanism by which chromenopyrroles exert their biological effects often involves interaction with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. For example:

  • Tyrosine Kinase Inhibition : Some derivatives have been shown to inhibit tyrosine kinases associated with cancer progression .
  • Membrane Interaction : Studies suggest that these compounds may intercalate into lipid bilayers, disrupting membrane integrity and affecting cellular functions .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural similarities with the target molecule, differing primarily in substituents on the phenyl ring, heterocyclic side chains, or core modifications. These variations significantly influence physicochemical properties, solubility, and biological activity.

Substituent Variations on the Phenyl Ring

  • 7-Chloro-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione Key Difference: The 4-fluorophenyl group in the target compound is replaced with a 3-nitrophenyl group. This compound is listed in procurement databases, indicating its use in research or industrial applications .
  • 7-Chloro-1-(4-hydroxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione Key Difference: The 4-fluorophenyl group is replaced with a 4-hydroxyphenyl group, and the thiazole is substituted with a 4-methoxyphenethyl chain. Impact: The hydroxyl (-OH) and methoxy (-OCH₃) groups introduce hydrogen-bonding capabilities and increased polarity, likely improving aqueous solubility compared to the fluorine-substituted analog .

Heterocyclic Side Chain Modifications

  • 7-Chloro-1-(4-fluorophenyl)-2-[2-(4-morpholinyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione Key Difference: The 4-methylthiazole moiety is replaced with a morpholine-containing ethyl chain. Impact: Morpholine is a saturated heterocycle with basic nitrogen, enhancing solubility in protic solvents.

Core Structure Analogues

  • Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Key Difference: The chromenopyrrole core is replaced with an imidazopyridine scaffold. Impact: The imidazopyridine core lacks the fused chromene system, reducing planarity and possibly altering binding modes. The presence of ester groups (-COOEt) and a nitrophenyl substituent suggests distinct reactivity and solubility profiles .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound C₂₁H₁₃ClFN₂O₃S 445.86* 4-Fluorophenyl, 4-methylthiazole, Cl High lipophilicity (predicted)
7-Chloro-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione C₂₀H₁₁ClN₃O₅S 448.84 3-Nitrophenyl, thiazole Enhanced electrophilicity
7-Chloro-1-(4-hydroxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-...dione C₂₆H₂₀ClNO₅ 461.90 4-Hydroxyphenyl, methoxyphenethyl Improved aqueous solubility
7-Chloro-1-(4-fluorophenyl)-2-[2-(4-morpholinyl)ethyl]-...dione C₂₄H₂₁ClFN₂O₄ 479.89 Morpholinylethyl chain Increased basicity and solubility

*Molecular weight calculated based on formula.

Research Findings and Implications

Electron-Withdrawing Groups : Fluorine and nitro substituents on the phenyl ring enhance stability and modulate electronic properties, which may influence interactions with hydrophobic binding pockets .

Heterocyclic Side Chains : Thiazole and morpholine groups contribute to divergent solubility and steric profiles. Thiazoles are often associated with metal-binding capacity, while morpholines improve bioavailability .

Synthetic Accessibility: The Paal-Knorr reaction and chloroacylation methods (as described in ) are viable routes for synthesizing such complex heterocycles, though yields and purity depend on substituent compatibility .

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